molecular formula C21H15NO5 B13957935 Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate CAS No. 57258-90-9

Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate

Cat. No.: B13957935
CAS No.: 57258-90-9
M. Wt: 361.3 g/mol
InChI Key: DYCJYXMVABIVOY-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate is a complex organic compound with significant applications in pharmaceutical research. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in the development of new drugs .

Preparation Methods

The synthesis of Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves multiple steps. The synthetic route typically includes the reaction of 3-hydroxy-2-quinoline with indan-1,3-dione under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Properties

CAS No.

57258-90-9

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

ethyl 2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylate

InChI

InChI=1S/C21H15NO5/c1-2-27-21(26)12-7-8-13-14(9-12)20(25)17(19(13)24)18-16(23)10-11-5-3-4-6-15(11)22-18/h3-10,17,23H,2H2,1H3

InChI Key

DYCJYXMVABIVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Origin of Product

United States

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